[2,4,4-tricyano-3-(2-methoxycarbonylbenzoyl)buta-1,3-dienylidene]azanide
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Overview
Description
[2,4,4-tricyano-3-(2-methoxycarbonylbenzoyl)buta-1,3-dienylidene]azanide is a complex organic compound characterized by its unique structure and reactivity
Preparation Methods
The synthesis of [2,4,4-tricyano-3-(2-methoxycarbonylbenzoyl)buta-1,3-dienylidene]azanide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the buta-1,3-dienylidene core, followed by the introduction of cyano groups and the methoxycarbonylbenzoyl moiety. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing conditions to ensure high purity and yield.
Chemical Reactions Analysis
[2,4,4-tricyano-3-(2-methoxycarbonylbenzoyl)buta-1,3-dienylidene]azanide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.
Addition: Addition reactions with alkenes or alkynes can lead to the formation of more complex structures.
Scientific Research Applications
[2,4,4-tricyano-3-(2-methoxycarbonylbenzoyl)buta-1,3-dienylidene]azanide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and drug design.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its reactivity and stability.
Mechanism of Action
The mechanism of action of [2,4,4-tricyano-3-(2-methoxycarbonylbenzoyl)buta-1,3-dienylidene]azanide involves its interaction with molecular targets through various pathways. The compound can form covalent or non-covalent bonds with target molecules, leading to changes in their structure and function. These interactions can affect biochemical pathways, enzyme activity, and cellular processes, making the compound valuable for studying molecular mechanisms and developing new therapeutic strategies.
Comparison with Similar Compounds
[2,4,4-tricyano-3-(2-methoxycarbonylbenzoyl)buta-1,3-dienylidene]azanide can be compared with other similar compounds, such as:
2,4,6-tricyano-1,3,5-triazine: Known for its use in the synthesis of extended layered and nanoporous carbon nitrides.
2,4,6-tris(4-pyridyl)-1,3,5-triazine: Utilized in the formation of metal-organic frameworks (MOFs) and as an electrocatalyst.
1,3,5-trioxane-2,4,6-trione: An important intermediate in the self-fixation of gaseous CO2.
These compounds share structural similarities but differ in their reactivity, applications, and specific properties, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C16H7N4O3- |
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Molecular Weight |
303.25 g/mol |
IUPAC Name |
[2,4,4-tricyano-3-(2-methoxycarbonylbenzoyl)buta-1,3-dienylidene]azanide |
InChI |
InChI=1S/C16H7N4O3/c1-23-16(22)13-5-3-2-4-12(13)15(21)14(10(6-17)7-18)11(8-19)9-20/h2-5H,1H3/q-1 |
InChI Key |
JCQZAUNZCXWWKL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)C(=C(C#N)C#N)C(=C=[N-])C#N |
Origin of Product |
United States |
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